molecular formula C23H18O7 B2687627 allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate CAS No. 898415-88-8

allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate

Cat. No.: B2687627
CAS No.: 898415-88-8
M. Wt: 406.39
InChI Key: PBCMOQWZZGCEMS-UHFFFAOYSA-N
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Description

Allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a complex organic compound. It has a molecular formula of C29H22O7 . The compound contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

Enantioselective C-C Bond Formation : Rhodium-catalyzed reactions involving racemic allyl alcohols and methyl phenyldiazoacetate or methyl styryldiazoacetate enable the formation of tertiary alpha-hydroxycarboxylate derivatives with high enantioselectivity, showcasing a method to construct complex molecules (Li & Davies, 2010).

Construction of Benzofuran and Chromene Ring Systems : A one-pot procedure for converting allyl aryl ethers to 2-methylbenzofurans and aryl homoallyl ethers to chromenes through Pd(II)-catalyzed oxidative cyclization demonstrates a versatile approach to ring formation (Youn & Eom, 2005).

Ring-Closing Metathesis : The synthesis of allylic O,O- and N,O-acetals via palladium-catalyzed coupling and subsequent ring-closing metathesis offers a route to unsaturated oxygen and nitrogen heterocyclic scaffolds, providing a foundation for further functionalization (Kinderman et al., 2002).

Bio-Evaluation of Novel Derivatives : The synthesis and bio-evaluation of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives highlight the potential for antimicrobial, antifungal, and antimalarial activities, indicating the applicability of these compounds in medicinal chemistry (Shah et al., 2016).

Potential Medicinal Chemistry Applications

Antioxidative and Anti-inflammatory Properties : A highly oxygenated antioxidative 2H-chromen derivative from the red seaweed Gracilaria opuntia exhibits significant pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties, alongside potent antioxidative activity, suggesting its potential as a natural anti-inflammatory and antioxidant agent (Makkar & Chakraborty, 2018).

Future Directions

Benzofuran compounds, including this one, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring the biological activities and potential applications of this compound.

Properties

IUPAC Name

prop-2-enyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7/c1-3-9-27-22(25)13-28-15-7-8-18-16(11-15)17(12-21(24)29-18)20-10-14-5-4-6-19(26-2)23(14)30-20/h3-8,10-12H,1,9,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCMOQWZZGCEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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